molecular formula C10H11F3OS B1469132 3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol CAS No. 1339767-50-8

3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B1469132
CAS No.: 1339767-50-8
M. Wt: 236.26 g/mol
InChI Key: QMKWUUDOSMNERX-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a benzylsulfanyl group attached to a trifluoropropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of benzyl mercaptan with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trifluoromethyl group, leading to the formation of simpler alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylsulfanyl)-3-fluoro-2-trifluoromethyl-acrylonitrile: Shares the benzylsulfanyl and trifluoromethyl groups but differs in the presence of an acrylonitrile moiety.

    Sulfonamide-based indole analogs: Contain a sulfonamide group and an indole ring, exhibiting different biological activities.

Uniqueness

3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol is unique due to its combination of a trifluoromethyl group and a benzylsulfanyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-benzylsulfanyl-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3OS/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKWUUDOSMNERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol
Reactant of Route 6
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3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol

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